molecular formula C20H31N3O4S B2993295 5-(((1-(Tert-butylcarbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1428355-22-9

5-(((1-(Tert-butylcarbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No.: B2993295
CAS No.: 1428355-22-9
M. Wt: 409.55
InChI Key: DWDQAEBWWBCGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a carboxylic acid group, an amine group, and a thiophene ring.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

HIV-Protease Activity Detection

One application of related compounds is in detecting HIV-protease activity. A study by Badalassi et al. (2002) describes the synthesis of a chromogenic amino acid used for creating oligopeptides that serve as specific substrates for HIV-protease, allowing its activity to be spectrophotometrically detected (Badalassi et al., 2002).

Novel Functional Diacids Synthesis

A study by Zhang Zhi-qin (2004) focused on synthesizing novel functional diacids, including derivatives of pentanoic acid. This work provides insights into the synthetic pathways and potential applications of such compounds in various fields (Zhang Zhi-qin, 2004).

Inhibition of Mycolic Acid Biosynthesis

The study by Hartmann et al. (1994) discusses the synthesis of certain analogues, including pentanoic acid derivatives, which act as inhibitors of mycolic acid biosynthesis. This is significant in the context of mycobacterial research, as mycolic acids are crucial components of the mycobacterial cell wall (Hartmann et al., 1994).

Synthesis of γ-Fluorinated α-Amino Acids

Research by Laue et al. (2000) involves the synthesis of fluorinated amino acids, highlighting the chemical versatility and potential for creating structurally diverse compounds. Such developments could be relevant for the design of novel pharmaceuticals or biomolecules (Laue et al., 2000).

Preparation of Constituent Amino Acids in Toxins

Shimohigashi et al. (1976) provide methods for synthesizing certain amino acids, including pentanoic acid derivatives, which are constituents in toxins. This research is relevant for understanding and potentially synthesizing complex bioactive molecules (Shimohigashi et al., 1976).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the compound could potentially interact with a variety of biological targets.

Future Directions

The development of new methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on developing more efficient and cost-effective synthesis methods for compounds like this one.

Properties

IUPAC Name

5-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-20(2,3)22-19(27)23-8-6-14(7-9-23)13-21-17(24)11-15(12-18(25)26)16-5-4-10-28-16/h4-5,10,14-15H,6-9,11-13H2,1-3H3,(H,21,24)(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDQAEBWWBCGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CC(CC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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